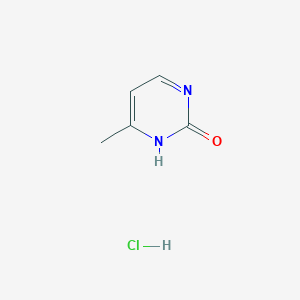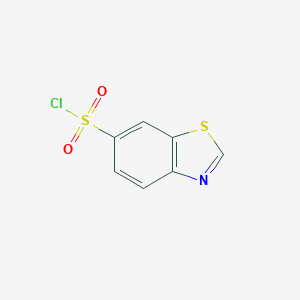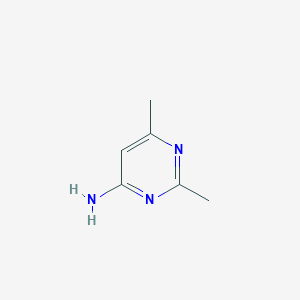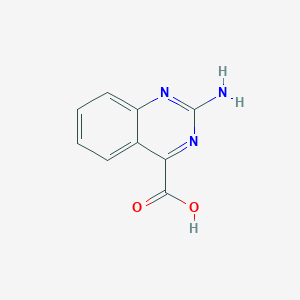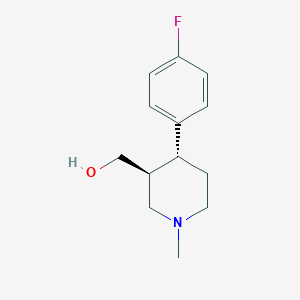
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid
Overview
Description
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid, also known as BTMQ, is a synthetic quinoline-based compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 185-188°C, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). BTMQ has been used in various biochemical and physiological experiments, and is becoming increasingly popular for its versatility and effectiveness in lab settings.
Scientific Research Applications
Metal Extraction : Bis-quinoline-2-carboxylic acids are effective in extracting Cu2+ and Zn2+ from aqueous sulphate solutions, providing a selective method for metal extraction in the presence of Fe2+ and Fe3+ (Elman, Högberg, Weber, & Muhammed, 1985).
Catalysis in Organic Reactions : The bis-quinoline-2-carboxylic acid copper salt is an efficient catalyst for the Heck reaction, which is used in the synthesis of aryl olefins with good to excellent yields and low pollution (Zuo et al., 2019).
Pharmaceutical Applications : Several derivatives of 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid exhibit promising antibacterial and antimalarial activities. For instance, N,N-bis(trifluoromethylquinolin-4-yl)diamino alkanes have shown higher antimalarial activity against chloroquine-resistant Plasmodium falciparum strains and are more selective in their cytotoxicity against parasite cells (Kgokong et al., 2008).
Organic Synthesis : This compound and its derivatives are used in synthesizing highly functionalized quinolines, which can serve as platforms for developing potential agrochemical ingredients (Aribi et al., 2018). Additionally, research demonstrates the ability to prepare regioisomerically uncontaminated trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids in a straightforward manner (Schlosser & Marull, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It has been evaluated as a potent inhibitor of alkaline phosphatases , suggesting that these enzymes could be potential targets.
Mode of Action
Given its inhibitory activity against alkaline phosphatases , it may interact with these enzymes and inhibit their function, leading to downstream effects.
Biochemical Pathways
Considering its inhibitory activity against alkaline phosphatases , it may impact pathways where these enzymes play a crucial role.
Pharmacokinetics
Its water solubility is predicted to be 00453 mg/mL , which could influence its bioavailability.
Result of Action
Its inhibitory activity against alkaline phosphatases suggests that it may alter cellular processes regulated by these enzymes.
Properties
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTJIQBSZLFWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189403 | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35853-50-0 | |
| Record name | Mefloquine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYMEFLOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
